molecular formula C5H9N3 B3021881 Histamine CAS No. 65592-96-3

Histamine

Cat. No. B3021881
CAS RN: 65592-96-3
M. Wt: 111.15 g/mol
InChI Key: NTYJJOPFIAHURM-UHFFFAOYSA-N
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Description

Histamine is a biologically active substance found in a variety of organisms. It is present in many plants and bacteria and in insect venom . In humans, histamine is found in nearly all tissues, where it is stored mainly in mast cells . It is also the irritating ingredient present in the venom of many species of wasps and bees . Histamine is a chemical that starts a chain reaction in your body to defend against allergens .


Synthesis Analysis

Histamine is a monoamine synthesized from the amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC), which removes the carboxyl group from histidine . Histamine is synthesized primarily by mast cells, basophils, histaminergic neurons in the basal ganglia of the brain, and enterochromaffin-like cells (ECL) in the stomach .


Molecular Structure Analysis

Histamine is a member of the class of imidazoles that is 1H-imidazole substituted at position C-4 by a 2-aminoethyl group . It has a role as a human metabolite, a mouse metabolite, and a neurotransmitter . It is an aralkylamino compound and a member of imidazoles .


Chemical Reactions Analysis

Histamine is a potent inflammatory mediator, commonly associated with allergic reactions, promoting vascular and tissue changes and possessing high chemoattractant activity . The binding of histamine to eosinophil H4R induces increased expression of macrophage-1 antigen (Mac1) and ICAM-1 adhesion molecules, in addition to promoting actin .


Physical And Chemical Properties Analysis

Histamine is a colorless, odorless, needle solid . The histamine melting point is 83-84 ºC and its boiling point is 209-210 ºC . It is soluble in water, ethanol, and in methanol . It is poorly soluble in diethyl ether .

Scientific Research Applications

Historical Overview and Receptor Complexity

Histamine research has evolved over the past century, highlighting its role in health and disease and its complex mechanism of action. Initially recognized as a single chemical entity, histamine is now understood to interact with four receptor subtypes (H1, H2, H3, H4), each with multiple activation states and coupling to intracellular systems. This complexity challenges the simplistic classification of compounds interacting with histamine receptors merely as agonists or antagonists. However, the promise of delivering value beyond the first generations of histamine receptor blockers drives ongoing research (Figueroa & Shankley, 2010).

H3 Receptor Antagonists

The discovery of the H3 receptor subtype in 1983 spurred excitement in histamine research. This receptor's characterization was challenging but has gained momentum with molecular biology approaches in recent years. H3 receptor ligands are now at the forefront of medicinal chemistry, with potential applications in treating various diseases (Celanire et al., 2005).

Histamine in Pharmacology and Therapeutics

Histamine plays a pivotal role in diverse physiological processes and has been central to the development of therapeutic agents for allergies and gastrointestinal disorders. Recent approvals of H3 inverse agonists for narcolepsy and the clinical evaluation of H4 antagonists for immune-related diseases demonstrate histamine's continuing significance in therapeutic applications (Tiligada & Ennis, 2018).

Histamine's Role in Medical Advancements

Histamine's involvement in the development of therapeutic interventions is a testament to its critical role in medical progress. The historical development of H2 receptor antagonists for peptic ulcer disease exemplifies how fundamental discoveries about histamine have led to significant advancements in medicine (Kaunitz, 2012).

Genetic Variability and Histamine Receptors

Research on genetic variations in the histamine receptor family is crucial for understanding disease associations and developing personalized medications. This area explores genetic associations between genotypes and diseases, aiding the identification of biological markers (Tiligada & Ennis, 2017).

Histamine in Migraine and the Brain

Histamine's role as a neurotransmitter in the central nervous system and its involvement in migraine pathophysiology have been areas of significant research. This neurotransmitter system's role in migraine was not reviewed until relatively recently, highlighting the evolving understanding of histamine's functions in health and disease (Alstadhaug, 2014).

Histamine in Inflammation and Gut Diseases

Histamine is involved in regulating inflammation, with studies showing its rising concentrations in inflamed gut tissues. Research in histamine-deficient mice has suggested that H4 receptor might be responsible for histamine's effects in gut inflammation. This insight has implications for treating inflammatory and inflammation-associated diseases of the gut (Schirmer & Neumann, 2021).

Safety And Hazards

Histamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure) . Target organs include the respiratory system .

Future Directions

New second-generation H1-antihistamines such as cetirizine, desloratadine, fexofenadine, and loratadine have been developed . These have 50 percent inhibitory concentrations in the micromolar range and have a thousandth of the potency in blocking the I Kr current . This suggests potential future directions in the development of new ligands that stabilize distinct H1R activation states .

properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine
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InChI

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)
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InChI Key

NTYJJOPFIAHURM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
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DSSTOX Substance ID

DTXSID4023125
Record name Histamine
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Molecular Weight

111.15 g/mol
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Physical Description

Solid
Record name Histamine
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Boiling Point

209-210 °C @ 18 MM HG
Record name HISTAMINE
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Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H 1- and H 2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity. Increased capillary permeability accompanies capillary dilatation, producing an outward passage of plasma protein and fluid into the extracellular spaces, an increase in lymph flow and protein content, and the formation of edema. In addition, histamine has a direct stimulant action on smooth muscle, producing contraction if H 1-receptors are activated, or mostly relaxation if H 2-receptors are activated. Also in humans, the stimulant effect of histamine may cause contraction of the intestinal muscle. However, little effect is noticed on the uterus, bladder, or gallbladder. Histamine has some stimulant effect on duodenal, salivary, pancreatic, bronchial, and lacrimal glands. Histamine also can bind to H3 and H4 receptors which are involved in the CNS/PNS neurotransmitter release and immune system chemotaxis, respectively., ...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS..., ...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS..., ...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA., MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED., CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS.
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Product Name

Histamine

Color/Form

NEEDLES FROM CHLOROFORM

CAS RN

51-45-6
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Record name 2-imidazol-4-ylethylamine
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Melting Point

83-84 °C, 86 °C
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Record name Histamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does histamine interact with its receptors and what are the downstream effects?

A1: Histamine exerts its biological effects by binding to four known G protein-coupled receptors: H1R, H2R, H3R, and H4R. The specific downstream effects depend on the receptor subtype activated and the cell type involved. For example, histamine binding to H1R on smooth muscle cells leads to bronchoconstriction, while activation of H2R on parietal cells in the stomach stimulates gastric acid secretion []. [], [], [], [], [], [], [], []

Q2: Are there differences in the way histamine binds to its different receptor subtypes?

A2: Yes, while histamine binds to all four receptor subtypes, there are subtle differences in the binding pockets that can be exploited for drug development. For instance, Asp94 in transmembrane region 3 and Glu182 in transmembrane region 5 of the H4R are crucial for histamine binding []. Understanding these differences is key to designing selective histamine receptor antagonists.

Q3: Do histamine receptors play a role in cancer development?

A3: The role of histamine in cancer is complex and not fully understood. Research suggests histamine may influence tumor development differently depending on the cancer type. For example, histamine has been shown to regulate the growth of cholangiocarcinoma cells, with H3R/H4R activation leading to decreased tumor growth []. Further research is needed to elucidate the specific roles of histamine receptors in various cancers.

Q4: How is histamine metabolized in the body?

A4: Histamine is metabolized primarily through two main pathways: N-methylation by histamine N-methyltransferase (HMT) and oxidative deamination by diamine oxidase (DAO) []. These pathways lead to the formation of N-methylhistamine and imidazoleacetic acid, respectively, which are then excreted in the urine.

Q5: Can the measurement of histamine metabolites in urine be used to diagnose allergic diseases?

A5: While urinary N-methylhistamine levels reflect histamine degradation, they are not reliable indicators of allergic disposition or asthma []. This is likely because localized histamine release, like in the airways, might not significantly impact systemic metabolite levels.

Q6: What is the role of mast cells in histamine release?

A6: Mast cells are major histamine storage sites and release histamine during allergic reactions [], []. When mast cells encounter allergens, they degranulate, releasing histamine and other mediators like tryptase, leading to allergic symptoms.

Q7: Can factors other than allergens trigger histamine release from mast cells?

A7: Yes, several other stimuli can induce mast cell degranulation and histamine release. These include physical stimuli like cold temperatures [], [], chemicals like compound 48/80 [], [], [], [], and neuropeptides like substance P [].

Q8: What determines the sedative properties of some antihistamines?

A8: The sedative side effects of certain antihistamines are primarily determined by their ability to cross the blood-brain barrier and block H1R in the central nervous system. Lipophilicity and molecular shape, reflected by LogD and IDDE values, are key factors influencing this ability []. Newer generation antihistamines are designed to have lower lipophilicity, reducing their penetration into the brain and minimizing sedation.

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